1-Phenylmethanesulfonylpiperidin-4-amine hydrochloride
Overview
Description
1-Phenylmethanesulfonylpiperidin-4-amine hydrochloride (PMS-PIP) is a synthetic compound used in a variety of scientific research applications. It is a member of the sulfonamides class of compounds and is structurally similar to other sulfonamides, such as sulfamethoxazole. PMS-PIP has been studied extensively in the laboratory, and its unique properties make it a useful tool for scientists.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
The compound has been explored in the synthesis of substituted phenyl 2-aminopyridine-3-sulfonates , which are of interest due to their pharmaceutical and medicinal properties. This synthesis pathway involves starting from phenyl cyanomethanesulfonate and employing reactions such as the Pinner reaction to yield the target compounds (Fischer & Troschütz, 2003).
Polymer Science and Material Engineering
In the realm of polymer science, the compound has been utilized in the synthesis and characterization of degradable poly(β-amino esters) . These polymers were synthesized via the addition of various diamines to diacrylates, showing potential for hydrolytic degradation into β-amino acids, making them of interest for non-cytotoxic materials and possibly for drug delivery applications (Lynn & Langer, 2000).
Catalysis and Organic Reactions
The compound finds use as an ammonia equivalent in the catalyzed intermolecular hydroamination of alkynes , presenting a pathway to synthesize primary amines via imine intermediates. This method leverages the catalytic hydrogenation using Pd/C, indicating its utility in synthetic chemistry for the generation of amine-functionalized compounds (Haak, Siebeneicher, & Doye, 2000).
Chemical Modification and Derivatization Techniques
In chemical derivatization, sulfomethylation of di-, tri-, and polyazamacrocycles has been reported, introducing methanesulfonate groups into these structures. This method offers a new route to produce mixed-side-chain macrocyclic chelates, highlighting the versatility of sulfomethylation in modifying macrocyclic compounds for potential applications in medicinal chemistry and materials science (van Westrenen & Sherry, 1992).
properties
IUPAC Name |
1-benzylsulfonylpiperidin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c13-12-6-8-14(9-7-12)17(15,16)10-11-4-2-1-3-5-11;/h1-5,12H,6-10,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEQLJFHUCZLRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylmethanesulfonylpiperidin-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.